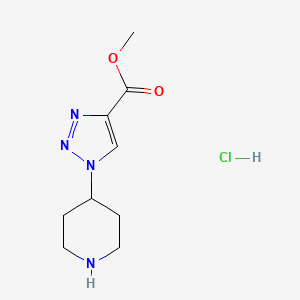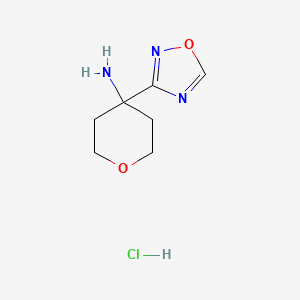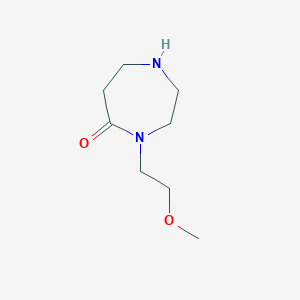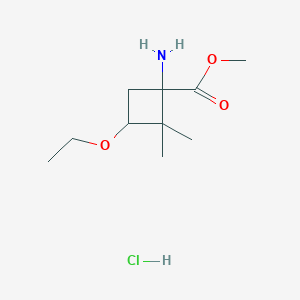
methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Descripción general
Descripción
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .
Synthesis Analysis
Piperidines can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The compound’s structure includes a piperidine ring, a 1,2,3-triazole ring, and a carboxylate group. The InChI code for a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, is 1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H .Chemical Reactions Analysis
Piperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it’s a white to light-yellow powder or crystals, with a molecular weight of 219.76 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used in the synthesis of various compounds with potential pharmacological activities. For example, its use in the synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines has been reported, which showed potent 5-HT2 antagonist activity in vitro (Watanabe et al., 1993). This suggests its role in creating compounds that could interact with serotonin receptors.
Pharmaceutical Applications
- The compound has been employed in the development of CGRP receptor inhibitors. For example, a study demonstrated the use of this compound in the stereoselective and economical synthesis of a potent CGRP receptor antagonist (Cann et al., 2012). This indicates its importance in creating drugs for conditions such as migraine.
Biological Activity
- It has been utilized in the creation of compounds with antimicrobial properties. A study presented an improved synthesis protocol for a novel series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings, which were evaluated for their in vitro antifungal activity (Sangshetti & Shinde, 2010). This highlights its potential in developing new antimicrobial agents.
Inhibitors of Soluble Epoxide Hydrolase
- The compound has been identified as a critical functional group in the inhibitors of soluble epoxide hydrolase, as seen in high-throughput screening using encoded library technology. This indicates its role in discovering new compounds for various disease models (Thalji et al., 2013).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound would likely involve further exploration of its potential biological activity and pharmaceutical applications. Given the presence of a piperidine ring, which is common in many pharmaceuticals, this compound could have potential uses in drug design and development .
Propiedades
IUPAC Name |
methyl 1-piperidin-4-yltriazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKBATFSJMHVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)
![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)



![4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1430471.png)



